molecular formula C21H25ClN2O4S B3015783 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941955-65-3

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B3015783
CAS No.: 941955-65-3
M. Wt: 436.95
InChI Key: YOGYPJJBTSDZPB-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a 4-chlorophenylsulfonyl group at the 1-position and an acetamide-linked 4-methoxybenzyl group at the 2-position.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-9-5-16(6-10-19)15-23-21(25)14-18-4-2-3-13-24(18)29(26,27)20-11-7-17(22)8-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGYPJJBTSDZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes:

  • A piperidine ring
  • A sulfonyl group
  • An acetamide moiety

The molecular formula is C21H25ClN2O3SC_{21}H_{25}ClN_{2}O_{3}S with a molecular weight of approximately 421.0 g/mol. The presence of the chlorophenyl and methoxybenzyl groups significantly contributes to its biological properties.

Antibacterial Activity

Research indicates that compounds similar to this structure exhibit significant antibacterial effects. For example, derivatives with the piperidine nucleus have demonstrated moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

A study found that several synthesized compounds showed strong inhibitory activity against urease, which is crucial for bacterial metabolism .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. The sulfonamide functionality is particularly noted for its pharmacological behavior related to cancer chemotherapy. Compounds with similar structures have been linked to:

  • Inhibition of tumor growth
  • Induction of apoptosis in cancer cells

A specific study highlighted that piperidine derivatives can act as effective anticancer agents through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .

Enzyme Inhibition

The compound has shown effectiveness as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
  • Urease : Its inhibition can disrupt bacterial metabolism, making it a target for antibacterial strategies.

The binding interactions with bovine serum albumin (BSA) indicate its pharmacological potential in drug formulation .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor proteins' signaling pathways, leading to various biological effects.

Data Table: Summary of Biological Activities

Activity Type Description References
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerInduces apoptosis and inhibits tumor growth
Enzyme InhibitionInhibits AChE and urease
BSA BindingIndicates potential for drug formulation

Case Studies

  • Antibacterial Screening : A study evaluated various piperidine derivatives against different bacterial strains, revealing that compounds with the sulfonamide group exhibited significant antibacterial properties. The most effective compounds were noted for their ability to inhibit urease.
  • Anticancer Mechanisms : Research on piperidine derivatives indicated that they could induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating their potential as anticancer agents.

Comparison with Similar Compounds

AC-90179 (5-HT2A Inverse Agonist)

  • Target Compound vs. AC-90179 : Both contain methoxybenzyl/aryl and piperidine groups. AC-90179’s selectivity for 5-HT2A/2C receptors (Ki < 10 nM) suggests the target compound may share CNS activity, though its sulfonyl group could alter binding kinetics .
  • Key Difference : AC-90179 lacks a chlorophenyl group, which in the target compound may confer higher electrophilic reactivity or receptor affinity .

Antimicrobial Sulfanyl Acetamides

  • and : Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibit antimicrobial properties. The target compound’s sulfonyl group (vs.

Structure-Activity Relationship (SAR) Insights

  • 4-Substituted Aryl Groups : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in receptors compared to 4-fluorophenyl () or 4-methoxyphenyl () variants.
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups improve stability and may favor electrostatic interactions (e.g., with lysine residues), whereas sulfanyl groups are more prone to oxidation but offer nucleophilic reactivity .
  • Piperidine vs.

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